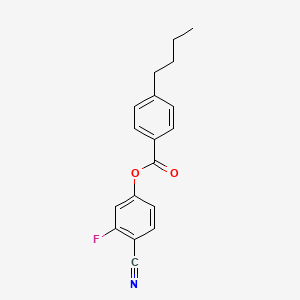

4-Cyano-3-fluorophenyl 4-butylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUUMDHMTARCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548207 | |

| Record name | 4-Cyano-3-fluorophenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86776-52-5 | |

| Record name | Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86776-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-fluorophenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyano-3-fluorophenyl 4-butylbenzoate

This guide provides a comprehensive overview of the synthesis and characterization of 4-Cyano-3-fluorophenyl 4-butylbenzoate, a liquid crystal with significant potential in materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, practical understanding of this compound.

Introduction: The Significance of this compound

This compound is a member of the cyanophenyl benzoate family of molecules, which are widely recognized for their liquid crystalline properties. The presence of the cyano (-CN) and fluoro (-F) groups introduces significant polarity and dipole moment to the molecule, influencing its mesomorphic behavior. The butyl chain contributes to the molecule's anisotropy, a key factor in the formation of liquid crystal phases. Understanding the synthesis and characterization of this compound is crucial for the development of advanced display technologies, optical materials, and potentially as a scaffold in medicinal chemistry.

This guide will detail a robust synthetic pathway to this molecule and the analytical techniques required to confirm its identity, purity, and key physical properties.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process that involves the preparation of an acyl chloride intermediate followed by an esterification reaction. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of 4-Butylbenzoyl Chloride

The first step is the conversion of 4-butylbenzoic acid to its more reactive acyl chloride derivative, 4-butylbenzoyl chloride. This is a standard and efficient method for activating the carboxylic acid for the subsequent esterification.

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies their removal from the reaction mixture.

-

Anhydrous Conditions: The reaction must be conducted under anhydrous (dry) conditions as 4-butylbenzoyl chloride is highly reactive towards water, which would hydrolyze it back to the carboxylic acid.

Experimental Protocol: Synthesis of 4-Butylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-butylbenzoic acid (1 equivalent).

-

Under a fume hood, slowly add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-butylbenzoyl chloride, a clear to yellowish liquid, can be used in the next step without further purification.

Step 2: Esterification of 4-Cyano-3-fluorophenol with 4-Butylbenzoyl Chloride

The final step is the esterification of 4-cyano-3-fluorophenol with the prepared 4-butylbenzoyl chloride. This reaction forms the target molecule, this compound.

Causality of Experimental Choices:

-

Pyridine: Pyridine acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

-

Anhydrous Solvent: A dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction while preventing unwanted side reactions with water.

Experimental Protocol: Synthesis of this compound

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyano-3-fluorophenol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-butylbenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of this compound. The following techniques are critical for a complete analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both phenyl rings, the protons of the butyl chain, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: This analysis reveals the number and types of carbon atoms. The spectrum would display signals for the carbonyl carbon of the ester, the cyano carbon, and the aromatic and aliphatic carbons.

-

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. It will show a single resonance, and its coupling to adjacent protons can further confirm the substitution pattern on the fluorinated phenyl ring.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C≡N (nitrile) stretching vibration around 2230 cm⁻¹.

-

A strong C=O (ester carbonyl) stretching vibration around 1740 cm⁻¹.

-

C-O (ester) stretching vibrations in the 1270-1000 cm⁻¹ region.

-

C-F stretching vibration around 1250-1050 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the calculated molecular weight of C₁₈H₁₆FNO₂ (297.33 g/mol ).[1][2]

Purity and Thermal Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM):

As a liquid crystalline material, its thermal behavior is of primary interest.

-

DSC: This technique is used to determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[3] Studies have identified multiple crystalline phases and a nematic liquid crystal phase for this compound.[3]

-

POM: This microscopic technique allows for the direct observation of the liquid crystal textures, confirming the presence and type of mesophases.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆FNO₂ | [1] |

| Molecular Weight | 297.33 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4][5][6] |

| CAS Number | 86776-52-5 | [1] |

Diagram of the Characterization Workflow:

Caption: Workflow for the comprehensive characterization of the final product.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can also cause skin and serious eye irritation.[7] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This guide has provided a detailed, practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is robust and scalable, while the outlined characterization techniques provide a comprehensive validation of the final product.

The unique combination of a polar cyano group, a fluoro substituent, and an alkyl chain makes this molecule an interesting candidate for further research. Future investigations could explore its application in novel liquid crystal mixtures for advanced display technologies, its potential as a component in tunable optical materials, or as a scaffold for the design of new biologically active molecules. The detailed understanding of its synthesis and properties presented here serves as a solid foundation for such future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Cyano-3-fluorophenyl 4-Propylbenzoate | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. EP0504660A2 - Liquid crystal compounds - Google Patents [patents.google.com]

- 5. This compound | 86776-52-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-butylbenzoate: Synthesis, Properties, and Characterization

Introduction

4-Cyano-3-fluorophenyl 4-butylbenzoate is a liquid crystalline compound of significant interest in materials science and display technology. Its unique molecular structure, featuring a polar cyano group and a flexible butyl chain, gives rise to a nematic liquid crystal phase over a specific temperature range. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and detailed analytical characterization of this compound, intended for researchers, scientists, and professionals in the field of liquid crystal chemistry and drug development.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a 4-butylbenzoic acid moiety ester-linked to a 4-cyano-3-fluorophenol. The presence of the fluorine atom ortho to the cyano group influences the molecule's polarity and packing behavior, which are critical determinants of its liquid crystalline properties.

Synthetic Pathway: Steglich Esterification

A robust and widely applicable method for the synthesis of this compound is the Steglich esterification.[1][2][3] This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to harsher reagents. The reaction involves the coupling of 4-butylbenzoic acid and 4-cyano-3-fluorophenol in the presence of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]

Experimental Protocol: Synthesis via Steglich Esterification

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-butylbenzoic acid (1.0 equivalent) and 4-cyano-3-fluorophenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.

Caption: Synthesis of this compound via Steglich Esterification.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆FNO₂ | [6][7] |

| Molecular Weight | 297.33 g/mol | [6][7] |

| CAS Number | 86776-52-5 | [6][7] |

| Physical State | Liquid | [8] |

| Melting Point | 8 °C | [8] |

| Refractive Index | 1.56 | [8] |

| Specific Gravity | 1.16 | [8] |

| Flash Point | 219 °C | |

| Solubility | Soluble in Methanol |

Liquid Crystalline Properties

This compound exhibits a nematic liquid crystal phase.[9][10][11] The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. Detailed thermal analysis has identified a glass transition temperature (Tg) at 210 K and a clearing temperature (Tc), the transition from the nematic to the isotropic liquid phase, at 279.4 K.[9]

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the ester and nitrile functional groups.

Reactivity

-

Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-butylbenzoic acid and 4-cyano-3-fluorophenol. This reaction is typically slow at room temperature but is accelerated by heat and the presence of strong acids or bases.

-

Nitrile Group Reactions: The cyano group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.[12][13] It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[12]

Stability

-

Thermal Stability: The compound is thermally stable up to its clearing point and beyond under an inert atmosphere. However, prolonged heating at high temperatures may lead to decomposition.

-

Photochemical Stability: Liquid crystals containing cyano groups can be susceptible to degradation upon exposure to ultraviolet (UV) radiation. This can lead to a decrease in the clearing temperature and other performance characteristics. Therefore, protection from prolonged UV exposure is recommended.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Experimental Protocol: Analytical Characterization Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Acquire the spectrum to determine the proton environments and their integrations.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃ to identify the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory. Identify characteristic vibrational frequencies for the functional groups.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source, to determine the molecular weight and fragmentation pattern.

-

Caption: Workflow for the analytical characterization of this compound.

Spectroscopic Data and Interpretation

While the actual spectra are not reproduced here, a detailed interpretation of the expected spectral data is provided below.[14][15][16]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

-

Aromatic Protons: Multiple signals in the range of 7.0-8.2 ppm corresponding to the protons on the two aromatic rings. The protons on the fluorinated ring will exhibit splitting due to both proton-proton and proton-fluorine coupling.

-

Butyl Chain Protons:

-

A triplet around 2.7 ppm corresponding to the two protons of the -CH₂- group adjacent to the aromatic ring.

-

A multiplet around 1.6-1.7 ppm for the next -CH₂- group.

-

A multiplet around 1.3-1.4 ppm for the third -CH₂- group.

-

A triplet around 0.9 ppm for the terminal -CH₃ group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

-

Carbonyl Carbon: A signal in the range of 160-170 ppm.

-

Aromatic Carbons: Multiple signals between 110-155 ppm. The carbons bonded to fluorine will show characteristic splitting (C-F coupling).

-

Nitrile Carbon: A signal around 115-120 ppm.

-

Butyl Chain Carbons: Signals in the aliphatic region, typically between 13-35 ppm.

IR (Infrared) Spectrum

-

C≡N Stretch: A sharp, strong absorption band around 2230 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

C-F Stretch: An absorption in the region of 1100-1200 cm⁻¹.

MS (Mass Spectrum)

-

Molecular Ion Peak (M⁺): A peak at m/z = 297, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks: Expect to see fragments corresponding to the loss of the butoxy group, the butyl group, and cleavage of the ester linkage, leading to ions such as the 4-butylbenzoyl cation and the 4-cyano-3-fluorophenoxy cation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the synthesis, physical and chemical properties, and analytical characterization of this compound. The information presented herein is intended to be a valuable resource for scientists and researchers working with this and similar liquid crystalline materials. A thorough understanding of its properties is essential for its application in advanced materials and technologies.

References

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. provinciajournal.com [provinciajournal.com]

- 6. This compound [oakwoodchemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. labproinc.com [labproinc.com]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal high-pressure studies of this compound dynamics near room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. savemyexams.com [savemyexams.com]

- 13. youtube.com [youtube.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(86776-52-5) 1H NMR spectrum [chemicalbook.com]

- 16. 4-Cyano-3-fluorophenyl 4-Propylbenzoate | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Cyano-3-fluorophenyl 4-butylbenzoate

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 4-Cyano-3-fluorophenyl 4-butylbenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced characteristics of this liquid crystalline compound.

Introduction: Unveiling a Core Liquid Crystal Moiety

This compound, with the chemical formula C₁₈H₁₆FNO₂, is a calamitic (rod-shaped) liquid crystal that has garnered significant interest due to its application in nematic liquid crystal mixtures. Its molecular architecture, featuring a rigid core composed of two phenyl rings linked by an ester group, and terminal substituents including a polar cyano group, a lateral fluoro group, and a flexible butyl chain, imparts a unique combination of properties essential for advanced display technologies and other electro-optic applications.

The strategic placement of the cyano (-CN) and fluoro (-F) groups on one of the phenyl rings significantly influences the molecule's dipole moment, dielectric anisotropy, and intermolecular interactions. These features are critical in determining the mesophase behavior and electro-optical response of the resulting liquid crystal materials. The 4-butylbenzoate moiety provides the necessary aspect ratio and contributes to the material's viscosity and clearing point.

This guide will delve into the detailed synthesis of this molecule, its comprehensive structural characterization through various spectroscopic techniques, and an analysis of its liquid crystalline properties, providing a robust resource for both academic and industrial researchers.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through a two-step process involving the preparation of the key precursors, 4-butylbenzoyl chloride and 4-cyano-3-fluorophenol, followed by their esterification.

Synthesis of Precursors

2.1.1. 4-Butylbenzoyl chloride:

This acyl chloride can be synthesized from 4-butylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or in the absence of a solvent at elevated temperatures.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-butylbenzoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-butylbenzoyl chloride can be purified by vacuum distillation.

2.1.2. 4-Cyano-3-fluorophenol:

The synthesis of this phenolic precursor can be achieved from 3-fluoro-4-nitrophenol through a two-step process involving the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group. A more direct route involves the reaction of 4,4-difluorocyclohexadienone with potassium cyanide.[1]

Experimental Protocol (from 3-fluoro-4-nitrophenol):

-

Reduction: Dissolve 3-fluoro-4-nitrophenol in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, for instance, 10% palladium on carbon. The reduction can be carried out under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 4-amino-3-fluorophenol.

-

Sandmeyer Reaction:

-

Dissolve the 4-amino-3-fluorophenol in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield 4-cyano-3-fluorophenol, which can be purified by column chromatography or recrystallization.

-

Esterification to Yield this compound

The final step is the esterification of 4-cyano-3-fluorophenol with 4-butylbenzoyl chloride. A common and efficient method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyano-3-fluorophenol (1 equivalent) and 4-butylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dry DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is washed successively with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic pathway for this compound.

Structural Characterization

A thorough structural characterization is paramount to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons on both phenyl rings and the aliphatic protons of the butyl chain.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbons of the butyl chain, the aromatic rings, the ester carbonyl group, and the nitrile carbon.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a sensitive probe for the fluorine-containing moiety, and a single resonance is expected for the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for:

-

C≡N stretch: A strong, sharp absorption band around 2230 cm⁻¹.

-

C=O stretch (ester): A strong absorption band in the region of 1735-1750 cm⁻¹.

-

C-O stretch (ester): Bands in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

Aliphatic C-H stretches: Bands in the 2850-2960 cm⁻¹ region.

-

C-F stretch: An absorption band typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For this compound (C₁₈H₁₆FNO₂), the expected molecular ion peak [M]⁺ would be at m/z 297.1165.

Caption: Workflow for the structural characterization of the synthesized compound.

Physicochemical and Liquid Crystalline Properties

The unique molecular structure of this compound gives rise to its characteristic liquid crystalline behavior and other physical properties.

Physical Properties

The following table summarizes some of the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆FNO₂ | - |

| Molecular Weight | 297.33 g/mol | - |

| CAS Number | 86776-52-5 | - |

| Appearance | Colorless to light yellow liquid | TCI |

| Melting Point | 8 °C | TCI |

| Refractive Index | 1.56 | TCI |

| Specific Gravity (20/20) | 1.16 | TCI |

Liquid Crystalline Properties

This compound exhibits a monotropic nematic liquid crystal phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid state.[3][4]

| Transition | Temperature (K) | Enthalpy (kJ·mol⁻¹) | Entropy (J·K⁻¹·mol⁻¹) | Source |

| Nematic to Isotropic (Clearing Point) | 279.4 | 0.526 | 1.88 | [3] |

| Glass Transition (Nematic Glass) | 210 | - | - | [3] |

| Fusion (Crystal I to Isotropic) | 288.43 | 22.22 | 76.91 | [3] |

| Fusion (Crystal II to Isotropic) | 286 | - | - | [3] |

The presence of a nematic phase is crucial for its application in display technologies. The clearing point is a key parameter that defines the upper temperature limit of the liquid crystal phase. The glass transition at a low temperature indicates its ability to form a stable glassy nematic state.

Dielectric Properties

Dielectric relaxation spectroscopy studies have been conducted on this compound to understand its molecular dynamics in the isotropic and nematic phases.[4][5] These studies have identified α-relaxations corresponding to the reorientations of molecules around their short axes and a secondary β-relaxation related to intramolecular motions.[5] The dielectric properties are critical for applications that involve the manipulation of the liquid crystal director by an external electric field.

Structure-Property Relationships

The molecular structure of this compound is intricately linked to its observed properties:

-

Rod-like Shape: The elongated, rigid core formed by the phenyl benzoate group is a prerequisite for the formation of the nematic liquid crystal phase.

-

Polar Cyano Group: The terminal cyano group introduces a strong dipole moment along the long molecular axis. This enhances the dielectric anisotropy and promotes the parallel alignment of molecules, which is characteristic of the nematic phase.

-

Lateral Fluoro Group: The fluorine atom positioned laterally on the phenyl ring modifies the dipole moment and can influence the viscosity and elastic constants of the liquid crystal material. It can also disrupt the packing of the molecules, which can lead to a lower melting point and a broader nematic range.

-

Flexible Butyl Chain: The terminal butyl group provides flexibility, which helps to lower the melting point and maintain the liquid crystalline state over a useful temperature range. The length of this alkyl chain is a key factor in tuning the physical properties of the liquid crystal.

Conclusion

This compound is a well-characterized liquid crystalline compound with properties that make it a valuable component in various electro-optical applications. This guide has provided a detailed overview of its synthesis, structural characterization, and physicochemical properties, with a focus on the underlying structure-property relationships. The experimental protocols and tabulated data presented herein serve as a practical resource for researchers working with this and related materials. Further investigations into its crystallographic structure and a more detailed analysis of its electro-optical performance in device applications would provide even deeper insights into the potential of this versatile molecule.

References

A Comprehensive Spectroscopic Guide to 4-Cyano-3-fluorophenyl 4-butylbenzoate: Elucidating Molecular Structure through NMR, IR, and MS Data

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Cyano-3-fluorophenyl 4-butylbenzoate, a liquid crystal intermediate of significant interest in materials science and drug development. Designed for researchers, scientists, and professionals in related fields, this document offers a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound (Molecular Formula: C₁₈H₁₆FNO₂, Molecular Weight: 297.33 g/mol ) is a complex organic molecule characterized by two substituted benzene rings linked by an ester functional group. The unique combination of a butyl chain, a cyano group, and a fluorine atom imparts specific physicochemical properties, making its precise structural confirmation paramount for its application. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of its molecular architecture. This guide will delve into the predicted and expected spectroscopic data for this compound and outline the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.75 | Triplet | 1H | Ar-H (para to CN) |

| ~7.55 | Doublet of Doublets | 1H | Ar-H (ortho to CN) |

| ~7.45 | Doublet of Doublets | 1H | Ar-H (ortho to F) |

| ~7.30 | Doublet | 2H | Ar-H (meta to C=O) |

| ~2.70 | Triplet | 2H | -CH₂- (alpha to Ar) |

| ~1.65 | Sextet | 2H | -CH₂- (beta to Ar) |

| ~1.40 | Sextet | 2H | -CH₂- (gamma to Ar) |

| ~0.95 | Triplet | 3H | -CH₃ |

Note: These are predicted values and may vary slightly from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~165.0 | C=O (Ester) |

| ~162.5 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~152.0 | C-O (Ester) |

| ~148.0 | Ar-C (para to butyl) |

| ~135.0 | Ar-CH (para to CN) |

| ~132.0 | Ar-CH (ortho to C=O) |

| ~130.0 | Ar-C (ipso to C=O) |

| ~129.0 | Ar-CH (meta to C=O) |

| ~125.0 | Ar-CH (ortho to CN) |

| ~120.0 | Ar-CH (ortho to F) |

| ~115.0 | C≡N |

| ~105.0 (d, ²JCF ≈ 25 Hz) | C-CN |

| ~35.5 | -CH₂- (alpha to Ar) |

| ~33.0 | -CH₂- (beta to Ar) |

| ~22.5 | -CH₂- (gamma to Ar) |

| ~14.0 | -CH₃ |

Note: These are predicted values and may vary slightly from experimental results. The splitting pattern for the carbon attached to fluorine is due to C-F coupling.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids interference from solvent protons in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe is tuned to the resonance frequencies of ¹H and ¹³C. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The acquisition time is generally set to 2-4 seconds to ensure good digital resolution.

-

A relaxation delay of 1-2 seconds is employed to allow for the return of the nuclear spins to equilibrium between scans.

-

Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A sufficient number of scans (typically several hundred to thousands) are required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Diagram 1: Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1735 | Strong | C=O (Ester) stretch |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1270, 1120 | Strong | C-O (Ester) stretch |

| ~1200 | Strong | C-F stretch |

Note: These are predicted values and may vary slightly from experimental results.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly suitable due to its minimal sample preparation and high-quality results.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FT-IR spectrometer is clean.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions from the sample spectrum.

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Diagram 2: Experimental Workflow for FT-IR Analysis (ATR)

Caption: A sequential workflow for FT-IR analysis using the ATR technique.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Peaks for this compound

| m/z | Interpretation |

| 297.1165 | [M]⁺˙ (Molecular Ion) |

| 177.0965 | [M - C₇H₅FNO]⁺ (Loss of 4-cyano-3-fluorophenoxy radical) |

| 149.0233 | [C₇H₅FNO]⁺˙ (4-cyano-3-fluorophenoxy radical cation) |

| 121.0284 | [C₇H₅O₂]⁺ (4-butylbenzoyl cation) |

| 91.0543 | [C₇H₇]⁺ (Tropylium ion, from butyl chain rearrangement) |

Note: These are predicted m/z values for the most likely fragments. The exact fragmentation pattern can vary depending on the ionization technique and energy.

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used with High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass measurements.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Sample Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

-

Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to deduce structural features.

Diagram 3: Experimental Workflow for Mass Spectrometry (ESI-HRMS)

Caption: The process flow for obtaining high-resolution mass spectra via ESI.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra elucidate the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups such as the cyano, ester, and aromatic rings, and mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation. The protocols outlined in this guide represent robust and reliable methods for the characterization of this and similar complex organic molecules, ensuring data integrity and reproducibility in research and industrial settings.

An In-depth Technical Guide to the Thermodynamic Properties of 4-Cyano-3-fluorophenyl 4-butylbenzoate

This guide provides a comprehensive technical overview of the thermodynamic properties of the liquid crystalline material, 4-Cyano-3-fluorophenyl 4-butylbenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the physicochemical behavior of this compound. The information presented herein is a synthesis of experimental data and established scientific principles, designed to be a valuable resource for both theoretical and practical applications.

Introduction: Significance of this compound

This compound is a member of the benzoate ester family of liquid crystals, which are of significant interest due to their unique electro-optical properties. The presence of a cyano group and a fluorine atom in the molecular structure imparts a high dipole moment and influences the intermolecular interactions, leading to the formation of various mesophases. A thorough understanding of the thermodynamic properties of this compound is crucial for its application in display technologies and other advanced materials. Furthermore, in the context of drug development, characterizing the thermodynamics of small molecules is essential for predicting their stability, solubility, and polymorphism, all of which can impact bioavailability and efficacy. This guide will delve into the synthesis, phase behavior, and key thermodynamic parameters of this compound, providing a robust foundation for its scientific and industrial utilization.

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction between 4-butylbenzoic acid and 4-cyano-3-fluorophenol. The general synthetic approach for this class of compounds has been described by Kelly[1]. The following protocol is a representative example of how this synthesis can be performed in a laboratory setting.

Experimental Protocol: Synthesis

Step 1: Acyl Chloride Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-butylbenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-butylbenzoyl chloride.

Step 2: Esterification

-

Dissolve 4-cyano-3-fluorophenol in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane and triethylamine, in a separate flask.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared 4-butylbenzoyl chloride to the cooled solution of the phenol with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing a mixture of crushed ice and dilute hydrochloric acid to neutralize the pyridine or triethylamine.

-

Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Thermodynamic Characterization Methodologies

The thermodynamic properties of this compound have been elucidated primarily through adiabatic calorimetry and polarizing microscopy.[2] These techniques provide a comprehensive understanding of the phase behavior and the energetic changes associated with phase transitions.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly precise technique for measuring the heat capacity of a substance as a function of temperature. By maintaining a near-zero temperature difference between the sample cell and its surroundings, heat losses are minimized, allowing for accurate determination of the heat absorbed by the sample.

Experimental Protocol:

-

A precisely weighed sample of this compound is sealed in a calorimeter cell.

-

The cell is placed in an adiabatic shield within a cryostat.

-

The system is cooled to a low starting temperature (e.g., 5 K).[2]

-

A known amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature of the sample is monitored until thermal equilibrium is reached.

-

The heat capacity is calculated from the energy input and the resulting temperature rise.

-

This process is repeated in small temperature increments over the desired temperature range (e.g., 5 K to 360 K) to generate a detailed heat capacity curve.[2]

-

Phase transitions are identified by sharp peaks or anomalies in the heat capacity curve. The enthalpy (ΔH) and entropy (ΔS) of these transitions are determined by integrating the area under the peaks.

Polarizing Microscopy

Polarizing microscopy is used to visually observe the different phases of the material and to determine the transition temperatures. The unique optical textures of liquid crystalline phases allow for their identification.

Experimental Protocol:

-

A small amount of the sample is placed between a microscope slide and a coverslip.

-

The sample is placed on a hot/cold stage that allows for precise temperature control.

-

The sample is observed through a polarizing microscope as the temperature is slowly varied.

-

Phase transitions are identified by changes in the optical texture of the sample.

-

The temperatures at which these transitions occur are recorded. This method was used to confirm the phase behavior between 100 K and 300 K.[2]

Experimental Workflow Diagram

Caption: Workflow for the thermodynamic characterization of this compound.

Thermodynamic Properties and Phase Behavior

Heat capacity measurements have identified five distinct phases for this compound: a stable crystalline phase (Crystal I), a metastable crystalline phase (Crystal II), a metastable nematic liquid crystal phase, a glass of the nematic phase, and the isotropic liquid phase.[2]

Phase Transition Diagram

Caption: Phase transitions of this compound with corresponding transition temperatures.

Summary of Thermodynamic Data

| Parameter | Symbol | Value | Units | Method | Reference |

| Glass Transition Temperature | Tg | 210 | K | Adiabatic Calorimetry | [2] |

| Clearing Temperature (Nematic to Isotropic) | Tc | 279.4 | K | Polarizing Microscopy | [2] |

| Enthalpy of Clearing | ΔHc | 526 | J·mol⁻¹ | Adiabatic Calorimetry | [2] |

| Entropy of Clearing | ΔSc | 1.88 | J·K⁻¹·mol⁻¹ | Adiabatic Calorimetry | [2] |

| Melting Point (Metastable Crystal II) | Tfus(II) | 286 | K | Polarizing Microscopy | [2] |

| Melting Point (Stable Crystal I) | Tfus(I) | 288.43 | K | Adiabatic Calorimetry | [2] |

| Enthalpy of Fusion (Stable Crystal I) | ΔHfus(I) | 22.22 | kJ·mol⁻¹ | Adiabatic Calorimetry | [2] |

| Entropy of Fusion (Stable Crystal I) | ΔSfus(I) | 76.91 | J·K⁻¹·mol⁻¹ | Adiabatic Calorimetry | [2] |

Discussion and Scientific Insights

The thermodynamic data reveals a complex polymorphic behavior for this compound. The existence of both stable and metastable crystalline forms is a critical consideration for material applications, as the physical properties can vary significantly between polymorphs. The relatively low enthalpy of clearing for the nematic to isotropic transition is characteristic of many liquid crystalline materials and reflects the small energetic difference between the ordered nematic phase and the disordered isotropic liquid.

The glass transition observed at 210 K indicates that the metastable nematic phase can be vitrified upon cooling, trapping the liquid crystalline order in a solid, amorphous state.[2] This property can be exploited in the development of materials with anisotropic properties in the glassy state.

The Debye temperatures, calculated from the low-temperature heat capacity data, were found to be 60.7 K for Crystal I and 55.3 K for Crystal II.[2] The lower Debye temperature for the metastable Crystal II suggests a softer crystal lattice with a higher density of low-frequency vibrational modes compared to the stable Crystal I.[2] This difference in lattice dynamics is a fundamental distinction between the two crystalline forms.

Conclusion

This technical guide has provided a detailed examination of the thermodynamic properties of this compound, grounded in experimental data. The synthesis, phase behavior, and key thermodynamic parameters have been presented in a structured and accessible format. The complex polymorphism and the well-characterized phase transitions of this material make it a subject of continued interest for both fundamental research and technological applications. The data and methodologies outlined herein serve as a valuable resource for scientists and engineers working with this and related liquid crystalline materials.

References

An In-depth Technical Guide on the Phase Behavior of 4-Cyano-3-fluorophenyl 4-butylbenzoate Liquid Crystal

Authored for: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded overview of the phase behavior of the liquid crystal 4-Cyano-3-fluorophenyl 4-butylbenzoate. It is structured to deliver not just procedural steps but the scientific rationale behind the characterization of this material, ensuring a robust understanding for both research and application.

Introduction: The Significance of Laterally Fluorinated Cyano-Ester Liquid Crystals

Liquid crystals with a terminal cyano group and a lateral fluorine substituent, such as this compound, are a cornerstone of modern liquid crystal display (LCD) technology and are finding increasing relevance in advanced materials and sensing applications. The strategic placement of a fluorine atom perpendicular to the long molecular axis profoundly influences the molecule's physical properties. This substitution can disrupt simple packing, leading to a lower melting point and a broader temperature range for the liquid crystalline phases. Furthermore, the high electronegativity of fluorine can alter the dielectric anisotropy, a critical parameter for the electro-optic response in display devices. A thorough understanding of the phase behavior of this specific compound is therefore essential for optimizing its performance in existing applications and for the rational design of novel liquid crystal mixtures.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a rigid core composed of two phenyl rings linked by an ester group, a flexible butyl tail, and polar cyano and fluoro substituents. This combination of a rigid core and flexible periphery is a classic design for inducing mesophase (liquid crystal) behavior.

Chemical Structure:

(A simplified 2D representation)

Key Physicochemical Data:

| Property | Value |

| Molecular Formula | C₁₇H₁₄FNO₂ |

| Molecular Weight | 283.30 g/mol |

| CAS Number | 86776-52-5 |

Data sourced from PubChem and Tokyo Chemical Industry Co., Ltd.[2][3]

Comprehensive Phase Behavior Analysis

The thermal transitions of this compound delineate the boundaries of its different physical states: crystalline solid, nematic liquid crystal, and isotropic liquid.

Phase Transitions and Thermodynamic Data

Heat capacity measurements using adiabatic calorimetry have identified multiple phases for this compound.[4] These include a stable crystalline form (crystal I), a metastable crystalline form (crystal II), a metastable nematic phase, and its glassy state at low temperatures.[4] The key transitions for the stable crystalline form are presented below.

| Transition | Transition Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) |

| Crystal I to Nematic | 288.43 K (15.28 °C) | 22.22 kJ·mol⁻¹ | 76.91 J·K⁻¹·mol⁻¹ |

| Nematic to Isotropic | 279.4 K (6.25 °C) | 526 J·mol⁻¹ | 1.88 J·K⁻¹·mol⁻¹ |

Data from heat capacity measurements by adiabatic calorimetry.[4]

The large enthalpy and entropy change for the crystal-to-nematic transition signifies a significant loss of positional order, characteristic of melting.[4] In contrast, the much smaller values for the nematic-to-isotropic transition reflect the more subtle loss of the long-range orientational order that defines the nematic phase.[4]

Methodologies for Experimental Characterization

A multi-technique approach is imperative for the unambiguous characterization of the phase behavior of liquid crystals. This ensures a holistic understanding by probing thermal, optical, and structural properties.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[5][6] Endothermic peaks on heating correspond to transitions that require energy input, such as melting, while exothermic peaks on cooling indicate energy release, as in crystallization.[7][8]

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. A reference pan is left empty.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., -20 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase (e.g., 50 °C).

-

Hold isothermally for 2-5 minutes to ensure complete melting and erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

A second heating scan is often performed to observe the behavior of the material under standardized thermal conditions.

-

-

Data Interpretation: The onset temperature of a peak is typically taken as the transition temperature, and the integrated area under the peak provides the enthalpy of the transition.[9]

Causality: The choice of a controlled heating and cooling rate is a critical parameter. A rate of 10-20 °C/min is common, balancing the need for good signal resolution with the prevention of thermal lag.[7][8] The second heating run is essential for materials that may exhibit complex polymorphism or supercooling, as it provides a more reproducible thermal profile.[4]

Polarized Optical Microscopy (POM)

Expertise & Experience: POM is a powerful visual technique for identifying liquid crystal phases by their characteristic optical textures.[5] These textures arise from the birefringence of the material, which is its ability to split a beam of polarized light into two rays with different refractive indices.[10]

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: A small amount of the liquid crystal is placed on a clean microscope slide and covered with a coverslip.

-

Temperature Control: The slide is mounted on a programmable hot stage that allows for precise temperature control.

-

Observation: The sample is observed between crossed polarizers. The isotropic liquid, being optically isotropic, will not rotate the plane of polarized light and will appear dark.[10] The nematic phase, being anisotropic, will appear bright and exhibit characteristic textures, such as the "Schlieren" or "marbled" texture.[11][12]

-

Phase Transition Identification: By slowly heating and cooling the sample, the temperatures at which these textures appear and disappear can be correlated with the transitions observed in the DSC thermogram.

Causality: The use of crossed polarizers is fundamental to this technique. Anisotropic materials will appear bright against a dark background, allowing for the direct visualization of the transition from the ordered, birefringent liquid crystal phase to the disordered, isotropic liquid.[10]

X-ray Diffraction (XRD)

Expertise & Experience: XRD provides definitive information about the molecular arrangement and degree of order within a material.[5][13] It is used to distinguish between the different types of order present in crystalline and liquid crystalline phases.

Trustworthiness (Self-Validating Protocol):

-

Sample Alignment: For detailed structural information, the liquid crystal sample is often aligned using an external magnetic or electric field.[14]

-

Temperature-Dependent Measurements: XRD patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.[15]

-

Pattern Analysis:

-

Nematic Phase: An unaligned nematic sample will show a diffuse ring at a wide angle, corresponding to the average intermolecular distance.[16] An aligned sample will show two diffuse arcs at wide angles, indicating short-range positional order but long-range orientational order.[16][17]

-

Crystalline Phase: The crystalline solid will exhibit sharp Bragg peaks, indicative of long-range positional and orientational order in three dimensions.

-

Causality: The nature of the diffraction pattern directly reflects the degree of molecular order. The diffuse scattering in the nematic phase confirms the liquid-like nature of the positional order, while the sharpness of the crystalline peaks confirms a well-defined lattice structure.[16][18]

Logical Workflow for Phase Behavior Characterization:

Caption: A logical workflow for the comprehensive characterization of liquid crystal phases.

Conclusion

The comprehensive characterization of this compound reveals a rich polymorphic and mesomorphic behavior. A multi-technique approach, integrating differential scanning calorimetry, polarized optical microscopy, and X-ray diffraction, is essential for a complete and accurate description of its phase transitions. The data and methodologies presented in this guide provide a robust framework for researchers and scientists working with this and similar advanced materials, enabling a deeper understanding of their fundamental properties and facilitating their application in technological and pharmaceutical contexts.

References

- 1. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly | 58 Citations [scispace.com]

- 2. 4-Cyano-3-fluorophenyl 4-Propylbenzoate | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 86776-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. s4science.at [s4science.at]

- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 8. cskscientificpress.com [cskscientificpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. webs.ucm.es [webs.ucm.es]

- 12. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02738A [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. barron.rice.edu [barron.rice.edu]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases - PMC [pmc.ncbi.nlm.nih.gov]

"polymorphism of 4-Cyano-3-fluorophenyl 4-butylbenzoate"

An In-depth Technical Guide to the Polymorphism of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB)

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Polymorphism in Advanced Materials

In the realm of materials science and drug development, polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a phenomenon of profound significance. These different forms, or polymorphs, possess identical chemical compositions but distinct internal crystal lattices. This structural variance can lead to dramatic differences in crucial physicochemical properties, including melting point, solubility, stability, and bioavailability. For liquid crystalline materials like this compound (4CFPB), understanding and controlling polymorphism is paramount. It dictates the material's phase behavior, thermal operating range, and ultimately, its performance in applications such as displays, sensors, and optical components. This guide provides a comprehensive exploration of the rich and complex polymorphic landscape of 4CFPB, grounded in established analytical methodologies and thermodynamic principles.

Synthesis and Molecular Structure

This compound (4CFPB) is a mesogenic compound that exhibits a nematic liquid crystal phase. Its molecular structure, characterized by a rigid core and a flexible alkyl chain, is fundamental to its liquid crystalline and polymorphic behavior. The CAS Number for this compound is 86776-52-5, and its molecular formula is C18H16FNO2.

General Synthesis Pathway: Esterification

The synthesis of 4CFPB typically proceeds via a standard esterification reaction between 4-butylbenzoic acid and 4-cyano-3-fluorophenol. While various coupling agents can be employed, a common laboratory-scale approach involves the use of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Caption: General synthesis workflow for 4CFPB via DCC-catalyzed esterification.

The Polymorphic and Mesophasic Landscape of 4CFPB

4CFPB is a monotropic liquid crystal, meaning the liquid crystal phase is only observed upon cooling from the isotropic liquid state. Its phase behavior is particularly complex, featuring multiple crystalline polymorphs and a vitrified (glassy) liquid crystal state. This rich polymorphism makes it an excellent model system for studying the interplay between crystallization, vitrification, and mesophase formation.

The primary phases identified for 4CFPB are:

-

Isotropic Liquid (Iso): The disordered liquid phase at high temperatures.

-

Nematic Phase (N): A liquid crystal phase with long-range orientational order but no positional order.

-

Glass of the Nematic Phase (Ng): A non-equilibrium, amorphous solid state formed by rapid cooling of the nematic phase, which kinetically bypasses crystallization.

-

Crystal I (Cr I): The thermodynamically stable crystalline form.

-

Crystal II (Cr II): A metastable crystalline polymorph.

-

Smectic Phase: A higher-ordered liquid crystal phase that can be induced by the application of high pressure.

Thermodynamic Transitions and Properties

The transitions between these phases are governed by thermodynamics and kinetics. Differential Scanning Calorimetry (DSC) is the primary tool for quantifying these transitions.

| Transition Event | Symbol | Temperature (K) | Enthalpy (ΔH) | Method | Notes |

| Isotropic to Nematic | TI-N | 279.9, 279.4 | - | DSC | Observed on cooling. Also known as the clearing temperature (Tc). |

| Melting of Crystal I | Tm(I) | 288.4 | - | DSC | Fusion of the stable polymorph to the isotropic liquid. |

| Melting of Crystal II | Tm(II) | 286 | - | DSC | Fusion of the metastable polymorph to a metastable isotropic liquid. |

| Nematic to Crystal II | Tcryst | 233 | - | DSC | Spontaneous crystallization on heating the supercooled nematic phase. |

| Glass Transition | Tg | ~220 | - | DSC, TSDC | Transition from the supercooled nematic liquid to the nematic glass. |

| Cold Crystallization | Tcc | > 250 | - | DSC, POM | Crystallization of Cr II observed upon heating the nematic glass. |

Note: Enthalpy values are often not reported in survey studies but are measurable quantities.

Caption: Thermal transition pathways for the phases of 4CFPB.

Experimental Protocols for Polymorph Characterization

A multi-technique approach is essential for the unambiguous characterization of 4CFPB's polymorphic forms. Each method provides complementary information about the material's thermodynamic, structural, and optical properties.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the cornerstone of thermal analysis. It measures the heat flow into or out of a sample as a function of temperature or time. This allows for the precise determination of transition temperatures (melting, crystallization, glass transition) and their associated enthalpy changes, providing a quantitative thermodynamic fingerprint of the material.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 4CFPB into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 50 mL/min) to create a stable thermal atmosphere.

-

Thermal Program (Cycle 1 - Erase Thermal History):

-

Heat the sample from room temperature to 323 K (well into the isotropic phase) at a rate of 10 K/min.

-

Hold isothermally for 5 minutes to ensure complete melting and erasure of any prior thermal history.

-

-

Thermal Program (Cycle 2 - Cooling):

-

Cool the sample from 323 K to 173 K (well below the glass transition) at a controlled rate of 10 K/min. This will reveal the isotropic-to-nematic transition and the subsequent vitrification.

-

-

Thermal Program (Cycle 3 - Heating):

-

Heat the sample from 173 K back to 323 K at 10 K/min. This will show the glass transition (Tg), followed by cold crystallization (Tcc) into a metastable form (Cr II), and finally, the melting (Tm) of the crystalline forms.

-

-

Data Analysis: Analyze the resulting heat flow curve to identify and quantify thermal events. Exothermic peaks represent crystallization, while endothermic peaks represent melting. A step-change in the baseline indicates the glass transition.

Polarized Light Microscopy (PLM)

Causality: PLM is a vital qualitative technique that exploits the anisotropic nature of liquid crystals and crystalline solids. Polymorphs often exhibit distinct crystal habits (shapes) and birefringence, while liquid crystal phases show characteristic textures. This allows for direct visual confirmation of phase identity and observation of transition dynamics.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of 4CFPB on a clean microscope slide and cover with a coverslip.

-

Heating Stage Setup: Position the slide on a calibrated hot stage connected to a temperature controller, which is mounted on the polarizing microscope's stage.

-

Observation on Cooling:

-

Heat the sample to the isotropic phase (~300 K), where the field of view will be completely dark under crossed polarizers.

-

Slowly cool the sample (e.g., 5 K/min). Observe the nucleation and growth of the nematic phase, identifiable by its characteristic schlieren or threaded texture.

-

Continue cooling and observe the potential crystallization from the nematic phase.

-

-

Observation on Heating from Glass:

-

Rapidly cool the sample from the nematic phase to below Tg (~200 K) to form the nematic glass.

-

Slowly heat the sample (5 K/min) while observing. Note the temperature at which mobility returns (above Tg) and the subsequent nucleation and growth of crystalline spherulites or domains, which corresponds to cold crystallization.

-

Continue heating to observe the melting of these crystalline structures.

-

-

Image Capture: Document the distinct textures and crystal morphologies at key temperatures for comparative analysis.